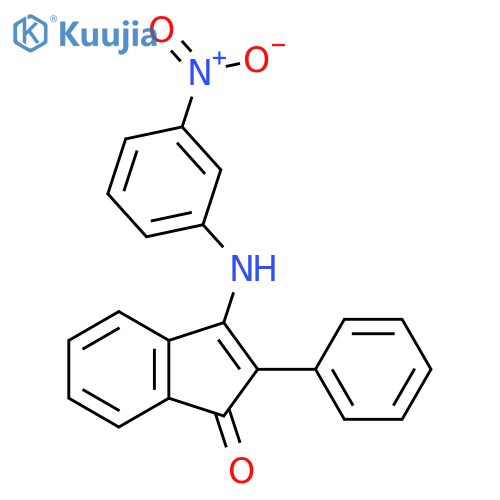

Cas no 937605-22-6 (3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one)

937605-22-6 structure

商品名:3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one

CAS番号:937605-22-6

MF:C21H14N2O3

メガワット:342.3474650383

MDL:MFCD00129569

CID:4666320

3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 3-(3-nitroanilino)-2-phenyl-1H-inden-1-one

- 3-(3-nitroanilino)-2-phenylinden-1-one

- 3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one

-

- MDL: MFCD00129569

- インチ: 1S/C21H14N2O3/c24-21-18-12-5-4-11-17(18)20(19(21)14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23(25)26/h1-13,22H

- InChIKey: XBIBXZGGSXVBQK-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(NC2=CC=CC([N+]([O-])=O)=C2)=C1C1=CC=CC=C1

3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N169175-5g |

3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one |

937605-22-6 | 5g |

$ 880.00 | 2022-06-03 | ||

| abcr | AB160875-1 g |

3-((3-Nitrophenyl)amino)-2-phenylinden-1-one |

937605-22-6 | 1 g |

€132.50 | 2023-07-20 | ||

| abcr | AB160875-2g |

3-((3-Nitrophenyl)amino)-2-phenylinden-1-one; . |

937605-22-6 | 2g |

€167.50 | 2025-02-17 | ||

| abcr | AB160875-10g |

3-((3-Nitrophenyl)amino)-2-phenylinden-1-one; . |

937605-22-6 | 10g |

€325.00 | 2025-02-17 | ||

| abcr | AB160875-5g |

3-((3-Nitrophenyl)amino)-2-phenylinden-1-one; . |

937605-22-6 | 5g |

€290.00 | 2025-02-17 | ||

| A2B Chem LLC | AI82687-5mg |

3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one |

937605-22-6 | >90% | 5mg |

$214.00 | 2024-07-18 | |

| Ambeed | A960474-1g |

3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one |

937605-22-6 | 90% | 1g |

$348.0 | 2024-04-16 | |

| A2B Chem LLC | AI82687-10mg |

3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one |

937605-22-6 | >90% | 10mg |

$240.00 | 2024-07-18 | |

| TRC | N169175-2.5g |

3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one |

937605-22-6 | 2.5g |

$ 415.00 | 2022-06-03 | ||

| abcr | AB160875-2 g |

3-((3-Nitrophenyl)amino)-2-phenylinden-1-one |

937605-22-6 | 2 g |

€167.50 | 2023-07-20 |

3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

937605-22-6 (3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937605-22-6)3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one

清らかである:99%

はかる:1g

価格 ($):313.0